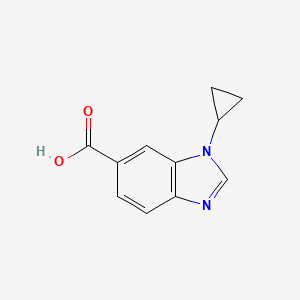

1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-cyclopropylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKFWZHJCSPJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368588-55-9 | |

| Record name | 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the benzodiazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole Core

2-[3-(Methoxycarbonyl)phenyl]-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 313393-17-8)

- Structural Differences : This compound replaces the cyclopropyl group with a 3-(methoxycarbonyl)phenyl substituent at the N1 position.

- Functional Impact : The methoxycarbonyl group increases steric bulk and lipophilicity compared to the cyclopropyl group. The ester moiety may reduce solubility relative to the free carboxylic acid in the target compound.

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Core Heterocycle: Features a benzodithiazine ring instead of benzodiazole, with sulfone (SO₂) groups and a methylhydrazino substituent .

- Physicochemical Properties : Higher molecular weight (335.28 g/mol ) and IR data (1740 cm⁻¹ for C=O) indicate distinct solubility and intermolecular interactions compared to the target compound .

Cyclopropyl-Containing Analogues in Heterocyclic Systems

3-(2-Chlorophenyl)-N-cyclopropyl-5-methylisoxazole-4-carboxamide (CAS: 444799-08-0)

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Predictions |

|---|---|---|---|

| 1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid | 202.21 | Carboxylic acid, cyclopropyl | Moderate (polar acid group) |

| 2-[3-(Methoxycarbonyl)phenyl]-1H-1,3-benzodiazole-6-carboxylic acid | 312.30 | Ester, aromatic substituent | Low (ester dominance) |

| Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate | 335.28 | Sulfone, methylhydrazino | Moderate (polar sulfone groups) |

Actividad Biológica

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid (CPCBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and research applications.

- Molecular Formula: C₁₁H₁₀N₂O₂

- Molecular Weight: 202.21 g/mol

- CAS Number: 1368588-55-9

CPCBA's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor binding, which can lead to significant biological effects:

- Antimicrobial Activity: CPCBA exhibits promising antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial enzymes crucial for survival.

- Anticancer Potential: Research indicates that CPCBA may induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest and subsequent cell death.

Biological Activity Overview

Table 1 summarizes the biological activities reported for CPCBA:

Antimicrobial Studies

In a study evaluating CPCBA's antimicrobial efficacy, it was found to possess significant inhibitory activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two critical pathogens on the WHO priority list. The minimum inhibitory concentrations (MICs) were determined as follows:

- A. baumannii: MIC = 0.5 μg/mL

- P. aeruginosa: MIC = 8 μg/mL

The compound demonstrated bacteriostatic properties at these concentrations, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

CPCBA was also tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10.3 |

| HepG2 | >100 |

Flow cytometry assays revealed that CPCBA induces apoptosis in MCF-7 cells through a dose-dependent mechanism, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid?

Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with cyclopropanecarboxylic acid precursors. A common approach includes:

- Reacting o-phenylenediamine with a cyclopropane carbonyl chloride under reflux in anhydrous toluene or xylene.

- Using catalysts like copper(I) iodide to facilitate cyclization .

- Purification via recrystallization in ethanol/water mixtures to isolate the product. Note: Industrial methods (e.g., continuous flow reactors) are avoided to align with academic research contexts.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm the cyclopropyl group (characteristic δ 0.5–1.5 ppm split patterns) and carboxylic acid proton (broad peak at δ ~12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification (C₁₁H₁₀N₂O₂, theoretical 202.0742 g/mol) .

- X-ray Crystallography : To resolve spatial configuration using programs like SHELXL for refinement .

Q. How can researchers optimize solubility for biological assays?

- Use polar aprotic solvents (e.g., DMSO) for stock solutions.

- Adjust pH with sodium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility.

- Co-solvent systems (e.g., PEG-400/water) for in vitro studies .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure determination?

Discrepancies in X-ray data (e.g., poor electron density for the cyclopropyl group) may arise from disorder or thermal motion. Strategies include:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient benzodiazole ring directs electrophiles to the 4-position. For example:

Q. How do structural modifications impact biological activity?

Comparative studies with analogues (e.g., 2-ethyl or 2-methyl derivatives) reveal:

- Carboxylic Acid Group : Essential for binding to target enzymes (e.g., kinase inhibition via hydrogen bonding).

- Cyclopropyl Group : Enhances metabolic stability compared to bulkier substituents . Table: Activity Comparison of Analogues

| Derivative | Target IC₅₀ (nM) | Metabolic Half-life (h) |

|---|---|---|

| 1-Cyclopropyl | 12 ± 2 | 6.8 |

| 2-Ethyl | 45 ± 5 | 3.2 |

| 2-Methyl | 38 ± 4 | 4.1 |

Methodological Guidance for Data Interpretation

Q. How to address inconsistent NMR splitting patterns in different solvents?

- Solvent Effects : Use deuterated DMSO to stabilize the carboxylic acid proton, reducing exchange broadening.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropyl) by analyzing coalescence temperatures .

Q. What strategies validate purity in absence of commercial standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.